molecular formula C28H18N2Na2O10S2 B13768510 Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) CAS No. 6711-83-7

Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate)

Cat. No.: B13768510
CAS No.: 6711-83-7
M. Wt: 652.6 g/mol
InChI Key: MDKGQPXOGWXWNG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) is an organic compound known for its unique chemical structure and properties It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two benzamido groups and two sulphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene as the core structure.

    Benzamido Group Introduction: Benzoylation of anthracene at the 1 and 5 positions introduces the benzamido groups.

Industrial Production Methods

In an industrial setting, the production of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its leuco form.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of leuco compounds.

    Substitution: Formation of substituted benzamidoanthracene derivatives.

Scientific Research Applications

Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) has several scientific research applications:

Mechanism of Action

The mechanism of action of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 1,8-dibenzamidoanthracene-9,10-diyl bis(sulphate)
  • Disodium 1,5-dibenzamidoanthracene-2,3-diyl bis(sulphate)

Uniqueness

Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

CAS No.

6711-83-7

Molecular Formula

C28H18N2Na2O10S2

Molecular Weight

652.6 g/mol

IUPAC Name

disodium;(1,5-dibenzamido-10-sulfonatooxyanthracen-9-yl) sulfate

InChI

InChI=1S/C28H20N2O10S2.2Na/c31-27(17-9-3-1-4-10-17)29-21-15-7-13-19-23(21)25(39-41(33,34)35)20-14-8-16-22(24(20)26(19)40-42(36,37)38)30-28(32)18-11-5-2-6-12-18;;/h1-16H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

MDKGQPXOGWXWNG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C4C=CC=C(C4=C3OS(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)OS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.